molecular formula C13H20O B6316656 (R)-1-Phenyl-1-heptanol, ee 91% CAS No. 89537-69-9

(R)-1-Phenyl-1-heptanol, ee 91%

Cat. No. B6316656
CAS RN: 89537-69-9
M. Wt: 192.30 g/mol
InChI Key: UAJVCELPUNHGKE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Phenyl-1-heptanol, or (R)-1-PHH, is a chiral alcohol with a 91% ee (enantiopurity) that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and has a melting point of -47.2°C. It is structurally similar to (R)-1-phenyl-1-ethanol (R)-1-PE, but has a longer hydrocarbon chain, which makes it more stable and easier to synthesize.

Scientific Research Applications

(R)-1-PHH is used in a variety of scientific research applications, including chiral synthesis, catalysis, drug discovery, and drug development. It is used as a chiral building block in the synthesis of other compounds, such as chiral amines and alcohols. It is also used as a catalyst in the synthesis of complex molecules, such as polymers and peptides. In drug discovery and development, it is used to study the stereoselectivity of drug targets, as well as to identify and synthesize new drugs.

Mechanism of Action

The mechanism of action of (R)-1-PHH is not well understood. However, it is thought to interact with the active site of enzymes in the same way as other chiral alcohols, such as (R)-1-PE. Specifically, it is believed to bind to the active site of enzymes and interfere with their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-PHH are not well understood. However, it is known to have some effects on the activity of certain enzymes, such as cytochrome P450. It is also known to interact with certain receptors, such as the serotonin receptor 5-HT1A.

Advantages and Limitations for Lab Experiments

The main advantage of (R)-1-PHH for lab experiments is its high enantiopurity. This makes it ideal for use in chiral synthesis and catalysis, as it ensures that the desired product is obtained. However, it can be difficult to synthesize in large quantities, and it is expensive compared to other chiral alcohols.

Future Directions

There are several potential future directions for the research and development of (R)-1-PHH. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into the synthesis of (R)-1-PHH in large quantities could make it more accessible and cost-effective for use in laboratory experiments. Finally, further studies into the potential toxicological effects of (R)-1-PHH could help to ensure its safe use in research and development.

Synthesis Methods

The synthesis of (R)-1-PHH is typically done through a two-step process. The first step involves the alkylation of an aldehyde, such as benzaldehyde, with an alkyl halide, such as 1-bromoheptane, in the presence of a base, such as sodium hydroxide. The second step involves the reduction of the resulting alkyl aryl ketone with a reducing agent, such as sodium borohydride. This method is reliable and produces a product with a high enantiopurity.

properties

IUPAC Name

(1R)-1-phenylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJVCELPUNHGKE-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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